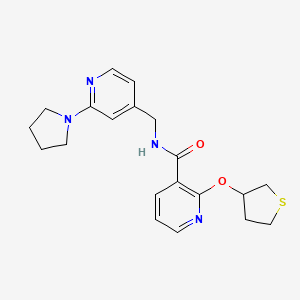
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzymes NAD and NADP. Nicotinamide and its derivatives are of significant interest due to their role in various biological processes and potential therapeutic applications.
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the methylation and oxidation of nicotinic acid and nicotinamide. For instance, N-methyl-nicotinamide can be oxidized by an enzyme present in rabbit liver to form N-methyl-2-pyridone-5-carboxylic acid . Additionally, a general method for synthesizing 15N labeled pyridine heterocycles, including nicotinamide, has been reported, which could be adapted for the synthesis of the compound . Moreover, the synthesis of related heterocyclic compounds has been demonstrated through reactions involving N-1-naphthyl-3-oxobutanamide, which could provide insights into the synthesis of complex nicotinamide derivatives .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can be quite complex, with various substituents affecting the conformation and properties of the molecule. For example, the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives show a higher degree of torsion between the pyridine ring and the amide group compared to unsubstituted compounds . This suggests that the addition of the pyrrolidinyl and tetrahydrothiophenyl groups in the target compound would likely influence its three-dimensional structure significantly.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including cyclization. For instance, 2-chloro-N-(2-pyridinyl)nicotinamides can cyclize to form dipyridopyrimidin-11-ium chlorides, a reaction influenced by steric and electronic effects . This indicates that the target compound may also participate in cyclization reactions, potentially leading to the formation of complex polycyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the solubility, melting point, and reactivity can vary significantly based on the nature of the substituents. The presence of a pyrrolidinyl group can confer nicotinic affinity and influence the binding to nicotinic acetylcholine receptors . Additionally, the method of micro-determination of nicotinamide and its metabolites by high-performance liquid chromatography provides a way to analyze the physical properties such as solubility and stability of these compounds .
Relevant Case Studies
Case studies involving nicotinamide derivatives often focus on their biological activity and potential therapeutic applications. For instance, the role of nicotinamide N-methyltransferase in the metabolism of nicotinamide and its analogues has been studied, revealing insights into substrate recognition and enzyme catalysis . Furthermore, the correlation between niacin equivalent intake and the urinary excretion of nicotinamide metabolites has been investigated, which could be relevant for understanding the metabolism of the target compound in humans .
科学的研究の応用
Discovery and Inhibition of NNMT
NNMT inhibitors like MS2734 have been identified as valuable tools for exploring the biological and therapeutic hypotheses related to NNMT's function in human health and disease. The first crystal structure of NNMT with a small-molecule inhibitor has provided insights for developing more potent and selective NNMT inhibitors (Babault et al., 2018).
Enzyme Assays and Substrate Scope
A new assay for NNMT activity has enabled the rapid and efficient characterization of substrates and inhibitors, revealing NNMT's broad substrate scope and facilitating the identification of small molecule inhibitors. This assay uses ultra-high-performance hydrophilic interaction chromatography coupled with mass spectrometry, enhancing sensitivity and throughput (van Haren et al., 2016).
Role in Disease and Potential Therapeutic Target
NNMT's overexpression in various diseases, including cancers, Parkinson's disease, diabetes, and obesity, underscores its potential as a therapeutic target. Small molecule inhibitors of NNMT could serve as valuable tools for disease research and potential therapeutic interventions (Ganzetti et al., 2018).
Metabolism and Detoxification
NNMT's role in the N-methylation of nicotinamide and its involvement in the metabolism and detoxification of pyridine-containing compounds have been extensively studied. This includes the enzyme's function in the conversion of nicotinamide to various metabolites, reflecting its importance in cellular metabolism and detoxification processes (Matsui et al., 2007).
特性
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-19(17-4-3-7-22-20(17)26-16-6-11-27-14-16)23-13-15-5-8-21-18(12-15)24-9-1-2-10-24/h3-5,7-8,12,16H,1-2,6,9-11,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBPGFZJYSAQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=C(N=CC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

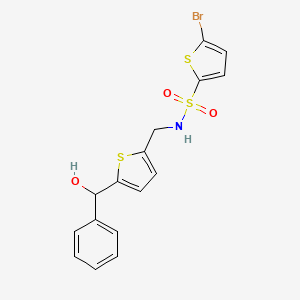
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2503144.png)
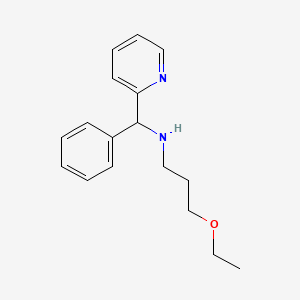
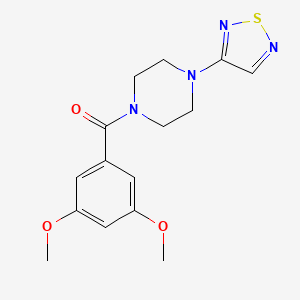
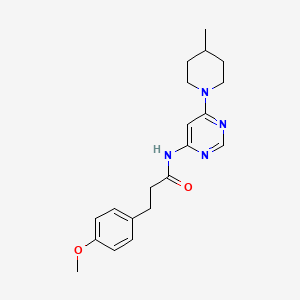


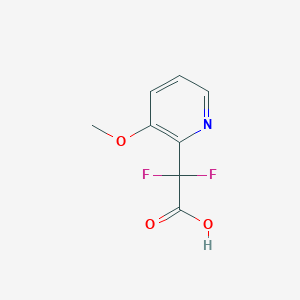
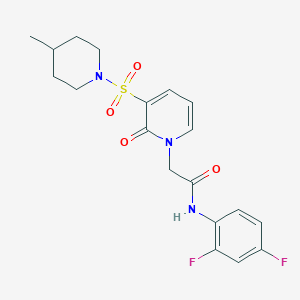
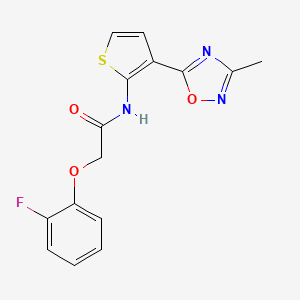
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)
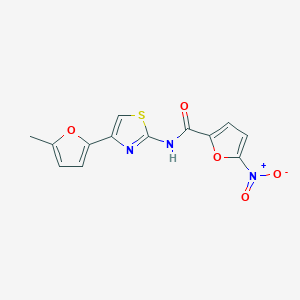
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)
![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)